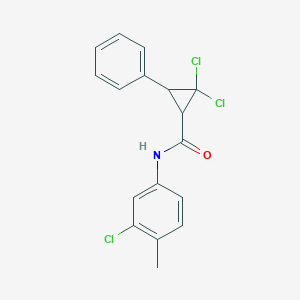
(2E,5E)-5-(3-chloro-5-ethoxy-4-hydroxybenzylidene)-3-methyl-2-(phenylimino)-1,3-thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E,5E)-5-(3-chloro-5-ethoxy-4-hydroxybenzylidene)-3-methyl-2-(phenylimino)-1,3-thiazolidin-4-one is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. In
Mecanismo De Acción
The mechanism of action of (2E,5E)-5-(3-chloro-5-ethoxy-4-hydroxybenzylidene)-3-methyl-2-(phenylimino)-1,3-thiazolidin-4-one involves the inhibition of various signaling pathways that are involved in cancer progression. The compound has been shown to inhibit the NF-κB pathway, which is involved in inflammation and cancer progression. It also inhibits the PI3K/Akt/mTOR pathway, which is involved in cell proliferation and survival.
Biochemical and Physiological Effects:
(2E,5E)-5-(3-chloro-5-ethoxy-4-hydroxybenzylidene)-3-methyl-2-(phenylimino)-1,3-thiazolidin-4-one has been shown to have various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which are implicated in various diseases, including cancer. The compound has also been shown to induce apoptosis in cancer cells, which is a key mechanism for the elimination of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using (2E,5E)-5-(3-chloro-5-ethoxy-4-hydroxybenzylidene)-3-methyl-2-(phenylimino)-1,3-thiazolidin-4-one in lab experiments include its high purity, stability, and low toxicity. However, the limitations include its limited solubility in water and its potential for off-target effects.
Direcciones Futuras
There are several future directions for the study of (2E,5E)-5-(3-chloro-5-ethoxy-4-hydroxybenzylidene)-3-methyl-2-(phenylimino)-1,3-thiazolidin-4-one. One potential direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the investigation of the compound's efficacy against other cancer cell lines and in vivo models. Additionally, the potential for combination therapy with other anticancer agents should be explored. Finally, the development of novel drug delivery systems for the compound could improve its bioavailability and efficacy.
Métodos De Síntesis
The synthesis of (2E,5E)-5-(3-chloro-5-ethoxy-4-hydroxybenzylidene)-3-methyl-2-(phenylimino)-1,3-thiazolidin-4-one involves the reaction of 3-chloro-5-ethoxy-4-hydroxybenzaldehyde with 2-aminobenzophenone in the presence of thiosemicarbazide. The resulting product is then cyclized to form the desired compound. This synthesis method has been optimized to yield high purity and yield of the compound.
Aplicaciones Científicas De Investigación
(2E,5E)-5-(3-chloro-5-ethoxy-4-hydroxybenzylidene)-3-methyl-2-(phenylimino)-1,3-thiazolidin-4-one has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties. The compound has been tested in vitro and in vivo for its efficacy against various cancer cell lines and has shown promising results.
Propiedades
Nombre del producto |
(2E,5E)-5-(3-chloro-5-ethoxy-4-hydroxybenzylidene)-3-methyl-2-(phenylimino)-1,3-thiazolidin-4-one |
|---|---|
Fórmula molecular |
C19H17ClN2O3S |
Peso molecular |
388.9 g/mol |
Nombre IUPAC |
(5E)-5-[(3-chloro-5-ethoxy-4-hydroxyphenyl)methylidene]-3-methyl-2-phenylimino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C19H17ClN2O3S/c1-3-25-15-10-12(9-14(20)17(15)23)11-16-18(24)22(2)19(26-16)21-13-7-5-4-6-8-13/h4-11,23H,3H2,1-2H3/b16-11+,21-19? |
Clave InChI |
HNWKFGBQGSIYTL-CLEIAUBXSA-N |
SMILES isomérico |
CCOC1=C(C(=CC(=C1)/C=C/2\C(=O)N(C(=NC3=CC=CC=C3)S2)C)Cl)O |
SMILES |
CCOC1=C(C(=CC(=C1)C=C2C(=O)N(C(=NC3=CC=CC=C3)S2)C)Cl)O |
SMILES canónico |
CCOC1=C(C(=CC(=C1)C=C2C(=O)N(C(=NC3=CC=CC=C3)S2)C)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-Isobutyl-2-[(4-methoxyphenyl)imino]-5-[(5-methyl-2-furyl)methylene]-1,3-thiazolidin-4-one](/img/structure/B298294.png)
![[4-({3-Isobutyl-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-2-methoxyphenoxy]acetonitrile](/img/structure/B298295.png)
![1-allyl-5-{[1-(3,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B298297.png)
![4-(3-{(E)-[1-(4-ethylphenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzenesulfonamide](/img/structure/B298299.png)
![3-(4-chlorophenyl)-2-(1-naphthyl)tetrahydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazol-1-one](/img/structure/B298300.png)
![3-(4-methoxyphenyl)-2-(1-naphthyl)tetrahydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazol-1-one](/img/structure/B298301.png)
![2,9-Bis(4-methoxyphenyl)-3a-phenyl-perhydropyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3-dione](/img/structure/B298302.png)
![3-(3-Bromophenyl)-6,6-diphenyl-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B298303.png)


![1-[4-(benzyloxy)phenyl]-N-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B298321.png)
